2-bromo-N-(3,4-dichlorophenyl)propanamide
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Description
“2-bromo-N-(3,4-dichlorophenyl)propanamide” is an organic compound with the molecular formula C9H8BrCl2NO and a molecular weight of 296.98 . It is a derivative of propanamide .
Molecular Structure Analysis
The molecular structure of “2-bromo-N-(3,4-dichlorophenyl)propanamide” consists of a propanamide backbone with a bromine atom attached to the second carbon and a 3,4-dichlorophenyl group attached via a nitrogen atom . Further structural analysis such as bond lengths, angles, and conformational studies would require more specific studies or computational modeling .Physical And Chemical Properties Analysis
The predicted boiling point of “2-bromo-N-(3,4-dichlorophenyl)propanamide” is 405.4±45.0 °C and its predicted density is 1.682±0.06 g/cm3 . The pKa value is predicted to be 11.10±0.70 .Scientific Research Applications
C9H8BrCl2NO C_9H_8BrCl_2NO C9H8BrCl2NO
, has several unique applications in various fields of scientific research.Synthesis of Imidazopyridines
One of the notable applications of 2-bromo-N-(3,4-dichlorophenyl)propanamide is in the synthesis of imidazopyridines . These compounds are of interest due to their wide range of biological activities, including antiviral, antibacterial, and anticancer properties. The use of microwave irradiation has been explored as a novel method for synthesizing these compounds, offering a faster and more efficient route compared to traditional methods.
Organic Synthesis Intermediates
As an intermediate in organic synthesis, this compound is utilized in the preparation of various organic molecules . Its reactivity, particularly the bromine atom, allows for further functionalization, making it a valuable building block in the synthesis of more complex molecules.
Medicinal Chemistry Research
In medicinal chemistry, 2-bromo-N-(3,4-dichlorophenyl)propanamide serves as a precursor in the design and development of new drugs . Its structural features can be incorporated into drug candidates, potentially leading to compounds with improved pharmacological profiles.
properties
IUPAC Name |
2-bromo-N-(3,4-dichlorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBPRRZJYAWFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3,4-dichlorophenyl)propanamide |
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